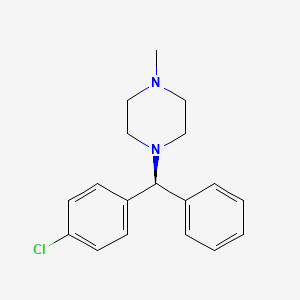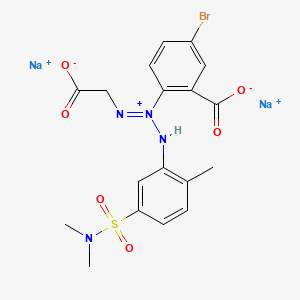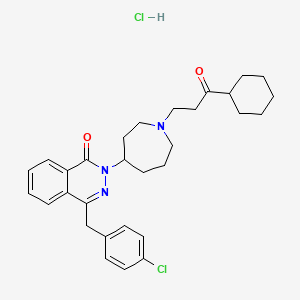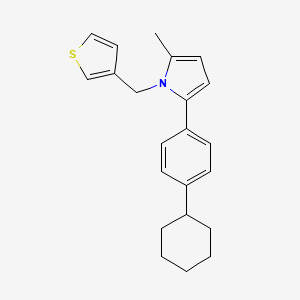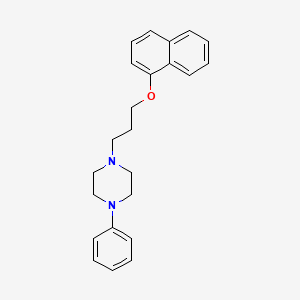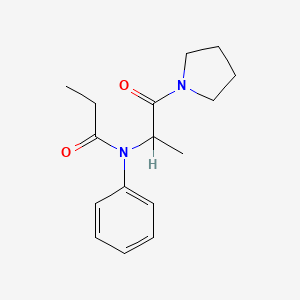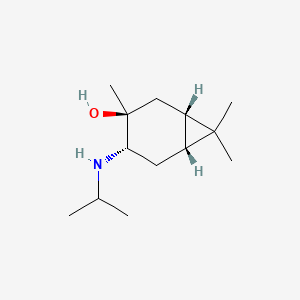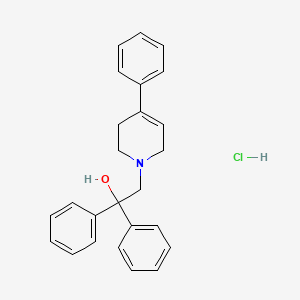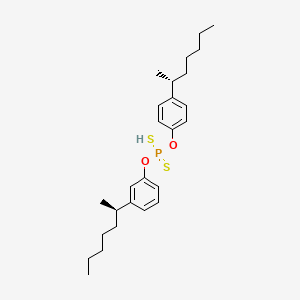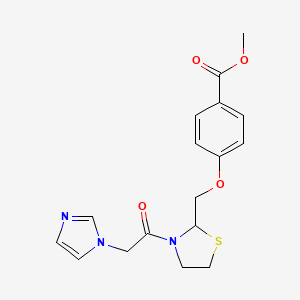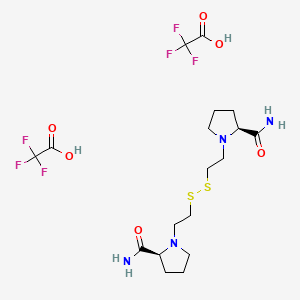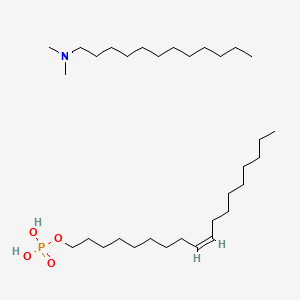
Oleyl hydrogen phosphate, dimethyldodecylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl hydrogen phosphate, dimethyldodecylamine salt is a compound that combines the properties of oleyl hydrogen phosphate and dimethyldodecylamine. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations where emulsification, dispersion, and stabilization are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleyl hydrogen phosphate, dimethyldodecylamine salt typically involves the reaction of oleyl hydrogen phosphate with dimethyldodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are mixed in precise proportions, and the reaction is monitored to maintain optimal conditions. The product is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Oleyl hydrogen phosphate, dimethyldodecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Oleyl hydrogen phosphate, dimethyldodecylamine salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifier in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of oleyl hydrogen phosphate, dimethyldodecylamine salt involves its ability to interact with various molecular targets. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with biological membranes, enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other surfactants like cetyltrimethylammonium bromide and sodium dodecyl sulfate. These compounds share similar properties but differ in their specific chemical structures and applications.
Uniqueness
Oleyl hydrogen phosphate, dimethyldodecylamine salt is unique due to its combination of oleyl hydrogen phosphate and dimethyldodecylamine, which imparts specific properties that are advantageous in certain applications. Its ability to form stable emulsions and interact with biological membranes makes it particularly valuable in pharmaceutical and cosmetic formulations.
Properties
CAS No. |
68439-29-2 |
|---|---|
Molecular Formula |
C32H68NO4P |
Molecular Weight |
561.9 g/mol |
IUPAC Name |
N,N-dimethyldodecan-1-amine;[(Z)-octadec-9-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H37O4P.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);4-14H2,1-3H3/b10-9-; |
InChI Key |
QJKCNXZOYBCXSL-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



